molecular formula C8H8N2O2S B15095863 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione

5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione

Cat. No.: B15095863
M. Wt: 196.23 g/mol
InChI Key: YPOUMSQSWCYMRQ-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C9H10N2O2S It is characterized by the presence of an imidazolidine ring fused with a thiophene ring, which is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione typically involves the reaction of 5-methylthiophene-2-carboxylic acid with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine-2,4-dione ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and maintaining the pH at an acidic level to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule in the development of pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound’s ability to interact with multiple molecular pathways makes it a versatile agent in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-(thiophen-2-yl)imidazolidine-2,4-dione
  • 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
  • 5,5-Dimethyl-2,4-imidazolidinedione

Uniqueness

5-(5-Methylthiophen-2-yl)imidazolidine-2,4-dione is unique due to the presence of the methyl-substituted thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C8H8N2O2S/c1-4-2-3-5(13-4)6-7(11)10-8(12)9-6/h2-3,6H,1H3,(H2,9,10,11,12)

InChI Key

YPOUMSQSWCYMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=O)NC(=O)N2

Origin of Product

United States

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